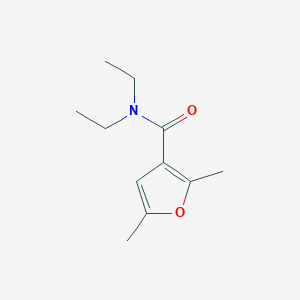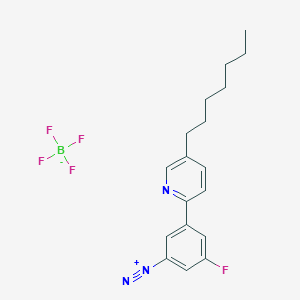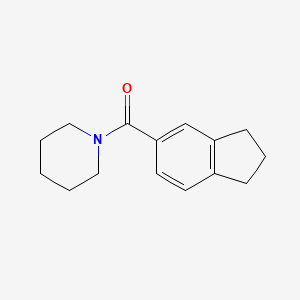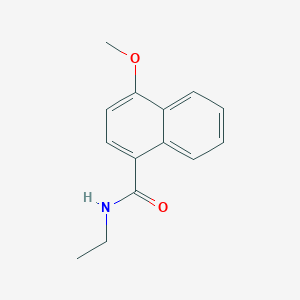
N,N-diethyl-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-2,5-dimethylfuran-3-carboxamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most popular insect repellent in the world. DEET is effective against a wide range of insects, including mosquitoes, ticks, and flies, and is used in a variety of products, including sprays, lotions, and wipes.
Mechanism of Action
The exact mechanism of action of N,N-diethyl-2,5-dimethylfuran-3-carboxamide is not fully understood, but it is believed to work by interfering with the insects' ability to detect human scent. N,N-diethyl-2,5-dimethylfuran-3-carboxamide may also interfere with the insects' ability to detect carbon dioxide, which is a key signal for many insects.
Biochemical and Physiological Effects
N,N-diethyl-2,5-dimethylfuran-3-carboxamide has been shown to have a low toxicity in humans and other mammals. However, it can cause skin irritation and other allergic reactions in some individuals. N,N-diethyl-2,5-dimethylfuran-3-carboxamide has also been shown to have some effects on the nervous system, although the exact nature of these effects is not fully understood.
Advantages and Limitations for Lab Experiments
N,N-diethyl-2,5-dimethylfuran-3-carboxamide is a widely used insect repellent, and its effectiveness has been well established. It is relatively easy to synthesize and can be used in a variety of products. However, N,N-diethyl-2,5-dimethylfuran-3-carboxamide can be expensive, and its use may be limited in certain settings, such as in areas where there is a risk of environmental contamination.
Future Directions
There are several areas of research that could be explored in the future. These include:
1. Developing new insect repellents that are more effective and less toxic than N,N-diethyl-2,5-dimethylfuran-3-carboxamide.
2. Investigating the potential use of N,N-diethyl-2,5-dimethylfuran-3-carboxamide in controlling insect populations in agricultural settings.
3. Studying the effects of N,N-diethyl-2,5-dimethylfuran-3-carboxamide on non-target species, such as birds and fish.
4. Examining the potential for N,N-diethyl-2,5-dimethylfuran-3-carboxamide to be used as a tool in the fight against insect-borne diseases such as malaria and dengue fever.
5. Investigating the potential for N,N-diethyl-2,5-dimethylfuran-3-carboxamide to be used in combination with other insecticides or repellents to increase their effectiveness.
In conclusion, N,N-diethyl-2,5-dimethylfuran-3-carboxamide is a widely used insect repellent that has been extensively studied for its insect-repelling properties. While its exact mechanism of action is not fully understood, it has been shown to be effective against a wide range of insects. N,N-diethyl-2,5-dimethylfuran-3-carboxamide has also been studied for its potential use in controlling insect populations and in the fight against insect-borne diseases. There are several areas of research that could be explored in the future to further our understanding of N,N-diethyl-2,5-dimethylfuran-3-carboxamide and its potential applications.
Synthesis Methods
N,N-diethyl-2,5-dimethylfuran-3-carboxamide can be synthesized in several ways, but the most common method involves the reaction of 3-methylbenzoyl chloride with diethylamine. The resulting product is then treated with sodium methoxide to give the final product, N,N-diethyl-2,5-dimethylfuran-3-carboxamide.
Scientific Research Applications
N,N-diethyl-2,5-dimethylfuran-3-carboxamide has been extensively studied for its insect-repelling properties. It has been shown to be effective against a wide range of insects, including those that transmit diseases such as malaria and dengue fever. N,N-diethyl-2,5-dimethylfuran-3-carboxamide has also been studied for its potential use in controlling insect populations, particularly in agricultural settings.
properties
IUPAC Name |
N,N-diethyl-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-5-12(6-2)11(13)10-7-8(3)14-9(10)4/h7H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDOLLMOSSHQGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(OC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2,5-dimethylfuran-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol](/img/structure/B7500640.png)


![3-cyclopropylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7500654.png)
![1'-Propan-2-ylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7500662.png)

![N-[(4-benzylmorpholin-2-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7500670.png)
![[2-[3-(Diethylsulfamoyl)-4-methylanilino]-2-oxoethyl] 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylate](/img/structure/B7500675.png)




![[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7500707.png)